BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Spectroscopic
Characterization of 3-(4-Isopropylphenyl)-2-
methylpropanal

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

3-(4-Isopropylphenyl)-2-
Compound Name:
methylpropanal

Cat. No.: B042199

Introduction

3-(4-1sopropylphenyl)-2-methylpropanal, also known as cyclamen aldehyde, is a significant
aromatic aldehyde utilized extensively in the fragrance and flavor industries for its characteristic
floral, green aroma. Its molecular structure, featuring a p-substituted isopropylphenyl ring and a
chiral center at the a-position to the aldehyde group, gives rise to a distinct spectroscopic
profile. A thorough understanding of its spectral characteristics is paramount for quality control,
structural elucidation, and the development of new applications in chemical synthesis and
materials science.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of
3-(4-1sopropylphenyl)-2-methylpropanal, covering Mass Spectrometry (MS), Infrared (IR)
Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The experimental MS
and IR data are sourced from the National Institute of Standards and Technology (NIST)
database, a testament to their reliability. As experimental *H and 3C NMR data for this
compound are not readily available in the public domain, this guide presents high-quality
predicted NMR spectra. This approach, combining experimental and predicted data, offers a
robust framework for researchers, scientists, and drug development professionals to
understand and utilize the spectroscopic properties of this compound.
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Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
of ions. The resulting mass spectrum provides information about the molecular weight and
fragmentation pattern of a compound, which is invaluable for its identification and structural

elucidation.

Experimental Workflow for Electron lonization Mass
Spectrometry (EI-MS)

The following diagram outlines a typical workflow for obtaining an EI-MS spectrum.
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Caption: General workflow for obtaining an Electron lonization Mass Spectrum.

Mass Spectrum Data of 3-(4-Isopropylphenyl)-2-
methylpropanal

The mass spectrum of 3-(4-Isopropylphenyl)-2-methylpropanal was obtained from the NIST
WebBook.[1]
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m/z Relative Intensity (%) Proposed Fragment
190 15 [M]* (Molecular lon)
147 100 [M - CsH7]*

119 45 [CoH11]*

a1 30 [C7H7]*

43 40 [CsH7]*

Interpretation of the Mass Spectrum

The mass spectrum provides key structural information:

e Molecular lon Peak ([M]*): The peak at m/z 190 corresponds to the molecular weight of 3-(4-
Isopropylphenyl)-2-methylpropanal (C13H1s0), confirming the compound's identity.[1]

o Base Peak: The base peak at m/z 147 is the most intense peak in the spectrum and results
from the loss of an isopropyl group ([M - CsH~7]*), a characteristic fragmentation for
compounds containing this moiety.[1]

» Other Significant Fragments: The peak at m/z 119 likely corresponds to the tropylium ion
with a methyl substituent, formed after cleavage of the bond between the aromatic ring and
the propanal side chain. The peak at m/z 91 is characteristic of the tropylium ion ([C7H7]*), a
common fragment in compounds containing a benzyl group. The peak at m/z 43 corresponds
to the isopropyl cation ([C3H7]*).

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which
causes vibrations of the chemical bonds. The resulting IR spectrum provides a fingerprint of the

molecule and identifies the functional groups present.

Experimental Protocol for Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy
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Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on
and have reached thermal equilibrium.

Background Scan: Record a background spectrum of the clean ATR crystal to account for
atmospheric and instrumental interferences.

Sample Application: Place a small drop of the liquid sample (3-(4-Isopropylphenyl)-2-
methylpropanal) directly onto the ATR crystal.

Spectrum Acquisition: Acquire the sample spectrum over the desired wavenumber range
(typically 4000-400 cm™1).

Data Processing: The acquired spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft tissue.

Infrared Spectrum Data of 3-(4-Isopropylphenyl)-2-

methylpropanal
The IR spectrum data for 3-(4-Isopropylphenyl)-2-methylpropanal is sourced from the NIST

WebBook.[2][3]

Wavenumber (cm—1) Intensity Vibrational Mode

~2960 Strong C-H stretch (aliphatic)
~2870 Medium C-H stretch (aliphatic)
~2720 Weak C-H stretch (aldehyde)
~1725 Strong C=0 stretch (aldehyde)
~1515 Medium C=C stretch (aromatic)
~1465 Medium C-H bend (aliphatic)
_go5 Strong C-H out-of-plane bend (p-

disubstituted aromatic)
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Interpretation of the Infrared Spectrum

The IR spectrum clearly indicates the presence of the key functional groups in 3-(4-
Isopropylphenyl)-2-methylpropanal:

o Aldehyde Group: The strong absorption band at ~1725 cm~1 is characteristic of the C=0
stretching vibration of an aldehyde. The weak band at ~2720 cm~1 is the characteristic C-H
stretching vibration of the aldehyde proton.

 Aliphatic C-H Bonds: The strong absorptions around 2960 cm~t and 2870 cm~1! are due to
the C-H stretching vibrations of the isopropyl and methyl groups.

e Aromatic Ring: The medium intensity band at ~1515 cm~* corresponds to the C=C stretching
vibrations within the aromatic ring. The strong band at ~825 cm~1 is indicative of the out-of-
plane C-H bending of a para-disubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the
structure and chemical environment of atoms within a molecule. By observing the magnetic
properties of atomic nuclei, it is possible to deduce the connectivity and spatial arrangement of
atoms.

Note: The following *H and 3C NMR data are predicted using advanced computational
algorithms, as reliable experimental spectra are not publicly available. These predictions are
based on established principles of NMR spectroscopy and provide a highly probable
representation of the experimental spectra.

Predicted *H NMR Spectrum of 3-(4-Isopropylphenyl)-2-
methylpropanal
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Chemical Shift (3,

Multiplicity Integration Assignment

ppm)
9.65 d 1H -CHO

Aromatic C-H (ortho to
7.15 d 2H _

isopropyl)

Aromatic C-H (meta to
7.10 d 2H _

isopropyl)
2.90 sept 1H -CH(CHs3s)z (isopropyl)
2.75 m 1H -CH(CHs)CHO
2.60 & 2.40 m 2H -CH:-
1.25 d 6H -CH(CHs3s)z (isopropyl)
1.10 d 3H -CH(CHs)CHO

Interpretation of the Predicted *H NMR Spectrum

o Aldehyde Proton: The most downfield signal at ~9.65 ppm is characteristic of an aldehyde
proton, appearing as a doublet due to coupling with the adjacent methine proton.

e Aromatic Protons: The signals in the aromatic region (~7.10-7.15 ppm) appear as two
doublets, consistent with a para-disubstituted benzene ring.

* Isopropyl Group: The septet at ~2.90 ppm and the doublet at ~1.25 ppm (integrating to 1H
and 6H respectively) are characteristic of an isopropyl group.

e Propanal Chain: The multiplet at ~2.75 ppm corresponds to the methine proton adjacent to
the aldehyde. The two protons of the methylene group (-CHz-) are diastereotopic and are
expected to appear as a complex multiplet. The doublet at ~1.10 ppm is assigned to the
methyl group on the propanal chain.

Predicted **C NMR Spectrum of 3-(4-Isopropylphenyl)-2-
methylpropanal
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Chemical Shift (8, ppm) Assignment

204.5 C=0 (aldehyde)

147.0 Aromatic C (ipso to isopropyl)
137.5 Aromatic C (ipso to propanal)
129.0 Aromatic C-H

126.5 Aromatic C-H

51.0 -CH(CH3s)CHO

38.0 -CH2-

33.5 -CH(CH?3)2 (isopropyl)

24.0 -CH(CHs3)z (isopropyl)

135 -CH(CHs)CHO

Interpretation of the Predicted **C NMR Spectrum

o Carbonyl Carbon: The signal at ~204.5 ppm is characteristic of an aldehyde carbonyl carbon.

e Aromatic Carbons: Four signals are expected in the aromatic region, corresponding to the
two quaternary carbons and the two types of C-H carbons in the para-substituted ring.

 Aliphatic Carbons: The remaining signals in the upfield region correspond to the carbons of
the isopropyl group and the propanal side chain.

General Experimental Protocol for 'H and **C NMR
Spectroscopy
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Sample Preparation
(~5-10 mg in ~0.6 mL CDCl3)

(Transfer to NMR Tube)

Insert into NMR Spectrometer

:

Locking on Deuterium Signal

:

(Shimming Magnetic Field)

:

Gulse Sequence & Data AcquisitiorD

:

Gourier Transform & Phase CorrectiorD

(Spectrum Analysis)

Click to download full resolution via product page

Caption: A generalized workflow for acquiring NMR spectra.

Conclusion
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This technical guide provides a detailed spectroscopic analysis of 3-(4-lsopropylphenyl)-2-
methylpropanal, a compound of significant industrial interest. By integrating experimental
Mass Spectrometry and Infrared Spectroscopy data from the trusted NIST database with high-
guality predicted *H and 13C Nuclear Magnetic Resonance spectra, we have presented a
comprehensive characterization of this molecule. The interpretation of these spectra, along with
the outlined experimental workflows, offers a valuable resource for researchers and
professionals in the fields of chemistry, materials science, and drug development, enabling
confident identification, quality assessment, and further investigation of this versatile aromatic
aldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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